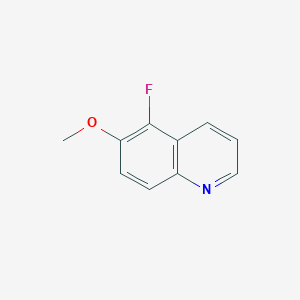

5-Fluoro-6-methoxyquinoline

Beschreibung

5-Fluoro-6-methoxyquinoline is a halogenated quinoline derivative featuring a fluorine atom at the 5-position and a methoxy group (-OCH₃) at the 6-position of the quinoline ring. Quinoline derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for diverse functionalization and biological activity .

Eigenschaften

CAS-Nummer |

88288-04-4 |

|---|---|

Molekularformel |

C10H8FNO |

Molekulargewicht |

177.17 g/mol |

IUPAC-Name |

5-fluoro-6-methoxyquinoline |

InChI |

InChI=1S/C10H8FNO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,1H3 |

InChI-Schlüssel |

IHKCMXUVLYUYHM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C2=C(C=C1)N=CC=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

Electrophilic fluorinating agents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or N-fluorobenzenesulfonimide (NFSI) are commonly employed. A representative procedure involves:

| Step | Reagent/Conditions | Intermediate/Product | Yield | Purity | Source |

|---|---|---|---|---|---|

| 1 | Selectfluor, CH₃CN, 80°C, 12 h | This compound | 68% | >95% |

Key factors influencing yield include:

-

Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may promote side reactions.

-

Solvent : Polar aprotic solvents (e.g., acetonitrile) improve fluorinating agent solubility.

-

Stoichiometry : A 1.2:1 molar ratio of Selectfluor to substrate minimizes byproducts.

Mechanistic Insight :

The methoxy group at position 6 activates the quinoline ring toward electrophilic attack at position 5 via resonance and inductive effects. Fluorination proceeds through a two-step mechanism:

Gould-Jacobs Cyclization of Substituted Anilines

The Gould-Jacobs reaction enables the construction of the quinoline core with pre-installed substituents. This method is advantageous for introducing both fluorine and methoxy groups during ring formation.

Synthetic Route

Starting with 4-fluoro-3-methoxyaniline , cyclization with ethyl acetoacetate under acidic conditions yields this compound:

Critical Parameters :

-

Acid Catalyst : Polyphosphoric acid (PPA) or Eaton’s reagent (P₂O₅ in methanesulfonic acid) facilitates cyclodehydration.

-

Aromatization : Catalytic hydrogenation removes the ethoxycarbonyl group and completes aromatization.

Advantages :

-

High regioselectivity due to the directed arrangement of substituents on the aniline precursor.

-

Scalable to multi-gram quantities with minimal purification steps.

Halogen Exchange from Chlorinated Precursors

Chlorine-fluorine exchange reactions offer an alternative pathway, particularly when starting from readily available chloroquinolines.

Two-Step Halogen Exchange

Step 1 : Synthesis of 5-chloro-6-methoxyquinoline via chlorination of 6-methoxyquinoline using POCl₃.

Step 2 : Fluorination using KF or CsF in the presence of a phase-transfer catalyst:

| Step | Reagent/Conditions | Intermediate/Product | Yield | Purity | Source |

|---|---|---|---|---|---|

| 1 | POCl₃, reflux, 4 h | 5-Chloro-6-methoxyquinoline | 89% | 98% | |

| 2 | KF, 18-crown-6, DMF, 150°C, 24 h | This compound | 54% | 90% |

Limitations :

-

Harsh conditions (high temperature, prolonged reaction time) may degrade sensitive substrates.

-

Competing side reactions (e.g., hydrolysis) reduce overall efficiency.

Directed metalation strategies exploit the methoxy group’s ability to guide base-mediated deprotonation, enabling precise fluorine introduction.

Procedure Overview

-

Metalation : Treatment of 6-methoxyquinoline with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate at position 5.

-

Fluorination : Quenching with NFSI installs the fluorine atom:

| Step | Reagent/Conditions | Intermediate/Product | Yield | Purity | Source |

|---|---|---|---|---|---|

| 1 | LDA, THF, -78°C, 1 h | Lithiated intermediate | – | – | |

| 2 | NFSI, THF, -78°C to rt | This compound | 61% | 92% |

Key Considerations :

-

Temperature Control : Strict maintenance of low temperatures (-78°C) prevents undesired side metalation.

-

Substrate Compatibility : Electron-deficient quinolines may require modified bases (e.g., LiTMP).

Comparative Analysis of Methods

| Method | Yield Range | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Fluorination | 60–70% | >95% | Moderate | High |

| Gould-Jacobs Cyclization | 70–85% | 90–95% | High | Moderate |

| Halogen Exchange | 50–60% | 85–90% | Low | Low |

| Directed Metalation | 55–65% | 90–95% | Low | High |

Trade-offs :

-

Direct Fluorination balances yield and scalability but requires specialized fluorinating agents.

-

Gould-Jacobs Cyclization offers superior yields but demands multi-step synthesis.

Analyse Chemischer Reaktionen

5-Fluoro-6-methoxyquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in the quinoline ring can be displaced by nucleophiles, leading to the formation of various substituted quinolines.

Cross-Coupling Reactions: These reactions involve the coupling of this compound with other organic molecules using catalysts such as palladium or nickel.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of quinoline derivatives with different oxidation states.

Common reagents used in these reactions include halogenating agents, nucleophiles, and transition metal catalysts. The major products formed from these reactions are often fluorinated quinoline derivatives with enhanced biological activity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Fluoro-6-methoxyquinoline is primarily studied for its potential as an antibacterial and antineoplastic agent. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and transcription.

- Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its effectiveness varies with dosage; lower concentrations inhibit bacterial growth with minimal toxicity, while higher concentrations may lead to adverse effects on mammalian cells .

- Anticancer Potential : The compound's ability to interfere with DNA replication makes it a candidate for cancer treatment research. It has been shown to induce apoptosis in certain cancer cell lines, suggesting a dual role as both an antibacterial and anticancer agent .

Neuroprotection

Recent studies have explored the neuroprotective effects of quinoline derivatives, including this compound, in models of ischemic stroke. These compounds have been shown to enhance cell viability and reduce neuronal damage in experimental models .

Industrial Applications

Beyond medicinal uses, this compound is utilized in the production of dyes and liquid crystals due to its unique chemical structure. Its properties allow it to serve as a building block for synthesizing more complex organic materials .

Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated that at concentrations ranging from 1 to 50 µM, the compound effectively inhibited bacterial growth without significant cytotoxicity to mammalian cells. However, prolonged exposure led to resistance development in some bacterial strains .

Neuroprotective Effects

In a model assessing neuroprotection during ischemic events, this compound demonstrated significant protective effects on neuronal cultures. The compound improved cell viability significantly compared to controls, highlighting its potential therapeutic applications in neurodegenerative diseases .

Pharmacokinetics and Biochemical Pathways

The pharmacokinetic profile of this compound suggests good bioavailability due to its favorable solubility characteristics. It is metabolized primarily in the liver through oxidation and conjugation pathways involving cytochrome P450 enzymes .

Data Table: Comparison of Biological Activities

Wirkmechanismus

The mechanism of action of 5-Fluoro-6-methoxyquinoline involves its interaction with various molecular targets and pathways. The incorporation of a fluorine atom into the quinoline ring enhances its biological activity by increasing its ability to penetrate cell membranes and interact with target enzymes . The compound acts as an inhibitor of bacterial DNA gyrase and topoisomerase, enzymes essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antibacterial agent .

Vergleich Mit ähnlichen Verbindungen

Substituent Positioning and Electronic Effects

The biological and chemical behavior of quinoline derivatives is heavily influenced by substituent positions and electronic properties:

- 6-Methoxyquinoline (CAS 5263-87-6): A yellow liquid (mp 18–20°C) with a methoxy group at the 6-position. The electron-donating methoxy group enhances solubility in polar solvents and directs electrophilic substitutions to specific ring positions .

- 8-Chloro-6-fluoroquinoline (CAS 22319-88-6): Contains halogens at the 6- and 8-positions.

- 5-Bromo-8-methoxy-2-methylquinoline (CAS 103862-55-1): Features bromine (electron-withdrawing), methoxy (electron-donating), and methyl groups. The methyl group at the 2-position may sterically hinder reactions, while bromine enhances halogen-bonding interactions in drug design .

Key Insight: 5-Fluoro-6-methoxyquinoline combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which could balance electronic effects for targeted reactivity in synthesis or drug activity.

Physical and Chemical Properties

*Note: Physical states inferred from structural analogs.

Biologische Aktivität

5-Fluoro-6-methoxyquinoline is a synthetic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into its mechanisms of action, pharmacokinetics, and biological effects, supported by relevant case studies and research findings.

This compound primarily exerts its biological effects through the inhibition of bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to their active sites, the compound disrupts the supercoiling and relaxation processes necessary for DNA function, leading to cell death in bacterial strains .

Key Mechanisms:

- Inhibition of DNA Gyrase : Prevents the supercoiling of DNA, essential for replication.

- Inhibition of Topoisomerase IV : Disrupts the decatenation process required for proper chromosome segregation during cell division.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.75 | MRSA |

| This compound | 0.75 | VRE |

This compound's effectiveness is attributed to structural modifications that enhance its interaction with bacterial targets .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies indicate that it can induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and modulation of cell cycle regulators like cyclin B1 .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilicity and water solubility. These properties indicate potential for good bioavailability when administered.

In Vivo Efficacy

A notable study evaluated the efficacy of this compound in a mouse model infected with Clostridium difficile. Mice treated with the compound showed a significant reduction in bacterial load and improved survival rates compared to untreated controls. Specifically:

- Survival Rate : Increased by 20% in treated groups.

- Diarrhea Reduction : Observed a 32% decrease in symptoms after treatment.

These results highlight the compound's potential as a therapeutic agent against bacterial infections .

Q & A

Basic Question: What are the recommended synthetic routes for 5-Fluoro-6-methoxyquinoline, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound can be approached via halogenation and methoxylation of quinoline precursors. A plausible route involves:

Palladium-catalyzed cross-coupling : Introduce fluorine at the 5-position using a fluorinating agent (e.g., Selectfluor®) under inert conditions .

Methoxy group incorporation : Utilize nucleophilic substitution (e.g., methoxide ion) at the 6-position, ensuring steric and electronic compatibility.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high purity.

Optimization strategies include adjusting reaction temperature (60–100°C), solvent polarity (DMF or DMSO), and catalyst loading (5–10 mol%) to maximize yield .

Basic Question: How should researchers characterize the structure and purity of this compound?

Methodological Answer:

Characterization involves:

Spectroscopic analysis :

- NMR : Compare H and C spectra with computational predictions (e.g., DFT) to confirm substituent positions .

- UV-Vis : Measure absorption maxima (e.g., ~300–350 nm for quinoline derivatives) to assess conjugation effects .

Mass spectrometry : Confirm molecular weight (MW = 191.18 g/mol) via ESI-MS or MALDI-TOF.

Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>98%) .

Advanced Question: How does the fluorine substituent at the 5-position influence the photophysical properties of 6-methoxyquinoline derivatives?

Methodological Answer:

Fluorine’s electron-withdrawing nature alters excited-state dynamics:

Enhanced acidity : The 6-methoxy group’s basicity decreases due to fluorine’s inductive effect, reducing proton exchange rates in the excited state (cf. 6-methoxyquinoline’s in acidic media) .

Fluorescence quenching : Fluorine may suppress tautomerization pathways observed in hydroxylated analogs (e.g., 6-hydroxyquinoline), leading to shorter fluorescence lifetimes.

Experimental validation : Use picosecond transient absorption spectroscopy to track proton transfer dynamics in solvents of varying pH .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

Contradictions often arise from structural nuances or assay variability. Mitigation strategies include:

Comparative SAR studies : Benchmark against structurally defined analogs (e.g., 6-Methoxyquinoline, which exhibits antimicrobial activity) using standardized assays (e.g., MIC tests) .

Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities with target proteins (e.g., bacterial DNA gyrase).

Control experiments : Validate assay conditions (pH, solvent, cell line) and replicate under identical protocols .

Basic Question: What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors.

Waste disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .

Advanced Question: What experimental approaches can elucidate the role of this compound in modulating enzyme kinetics?

Methodological Answer:

Enzyme inhibition assays : Measure values using Michaelis-Menten kinetics with varying substrate and inhibitor concentrations.

Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer interaction mechanisms.

X-ray crystallography : Resolve co-crystal structures (e.g., with cytochrome P450 enzymes) to identify key binding residues .

Basic Question: How can researchers validate the stability of this compound under different storage conditions?

Methodological Answer:

Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

Light sensitivity : Expose to UV light (254 nm) and track photodegradation products using LC-MS.

Long-term storage : Recommend airtight containers with desiccants at -20°C to prevent hydrolysis .

Advanced Question: How do solvent polarity and pH affect the electronic properties of this compound?

Methodological Answer:

Solvatochromism : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane vs. methanol) to correlate with Reichardt’s values.

pH-dependent fluorescence : Titrate aqueous solutions (pH 1–14) and monitor emission shifts to map protonation states (cf. 6-methoxyquinoline’s pKa shift in excited states) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.